1,2-Dichloro-3,4-dimethylbenzene
Description
1,2-Dichloro-3,4-dimethylbenzene is a substituted aromatic compound featuring two chlorine atoms at the 1,2-positions and two methyl groups at the 3,4-positions on the benzene ring. The chlorine atoms act as electron-withdrawing groups, while the methyl groups are electron-donating, creating a unique electronic environment that influences reactivity, solubility, and stability .
Properties
CAS No. |
28680-56-0 |
|---|---|
Molecular Formula |
C8H8Cl2 |
Molecular Weight |
175.05 g/mol |
IUPAC Name |
1,2-dichloro-3,4-dimethylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,1-2H3 |
InChI Key |
UZPZYFDULMKDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparison of Key Properties
| Compound | CAS Number | Molecular Formula | Substituents | Boiling Point (°C, inferred) | Solubility (Inferred) |
|---|---|---|---|---|---|
| 1,2-Dichlorobenzene | 95-50-1 | C₆H₄Cl₂ | Cl (1,2) | 180–183 | Low in water |
| 1,3-Dichlorobenzene | 541-73-1 | C₆H₄Cl₂ | Cl (1,3) | 172–174 | Low in water |
| 1,4-Dichlorobenzene | 106-46-7 | C₆H₄Cl₂ | Cl (1,4) | 174–176 | Low in water |
| 3,4-Dimethylbenzyl chloride | 102-46-3 | C₉H₁₁Cl | CH₃ (3,4), CH₂Cl (1) | 215–217 | Insoluble in water |
| 1,2-Dichloro-3,4-dimethylbenzene | - | C₈H₈Cl₂ | Cl (1,2), CH₃ (3,4) | ~200–210 (estimated)* | Very low (estimated)* |
*Inferred based on additive effects of methyl and chloro substituents. Methyl groups increase hydrophobicity and boiling point compared to dichlorobenzenes .
Chemical Reactivity
- Electrophilic Substitution : The chlorine atoms deactivate the benzene ring, directing incoming electrophiles to positions ortho/para to the methyl groups. This contrasts with 1,2-dichlorobenzene, where reactivity is dominated by electron withdrawal .
- Stability : The steric hindrance from methyl groups in this compound may reduce reaction rates compared to less-substituted analogs like 1,4-dichlorobenzene .
Toxicity and Environmental Impact
- Dichlorobenzenes: 1,4-Dichlorobenzene is classified as a probable human carcinogen (EPA IRIS, 2005) with higher toxicity than 1,2- and 1,3-isomers .
- This compound: While specific toxicity data is unavailable, methyl groups may alter metabolism.
Spectroscopic Characteristics
- IR Spectroscopy : Methyl groups (2923 cm⁻¹, C-H stretch) and chloro substituents (∼700 cm⁻¹, C-Cl stretch) would dominate, similar to 2-benzyl-1,4-dimethylbenzene .
- UV-Vis : A bathochromic shift is expected compared to dichlorobenzenes due to conjugation effects from methyl groups, akin to λmax = 277.80 nm observed in 2-benzyl-1,4-dimethylbenzene .
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